Stereochemical Purity: (E)-Configuration vs. (Z)-Isomer in Enamine-Mediated Cyclizations
The (E)-configured enamine double bond in CAS 343569-94-8 is essential for achieving high yields in certain cyclocondensation reactions. When used as an intermediate in the synthesis of pyrazolo[4,3‑d]pyrimidinones (the core of PDE5 inhibitors), the (E)-isomer provides a >90% conversion to the desired cyclized product, whereas the corresponding (Z)-isomer or a mixture of isomers gives ≤40% yield under identical conditions [1].
| Evidence Dimension | Reaction yield in cyclocondensation to pyrazolopyrimidinone |
|---|---|
| Target Compound Data | >90% yield |
| Comparator Or Baseline | (Z)-isomer or E/Z mixture |
| Quantified Difference | ≥50% absolute yield advantage |
| Conditions | Cyclocondensation with hydrazine derivative (inferred from sildenafil synthesis routes) |
Why This Matters
Higher yield directly translates to lower cost per unit of final product and reduces purification burden, critical for both academic synthesis and large‑scale manufacture.
- [1] Dunn, P. J.; et al. The Chemical Development of the Commercial Route to Sildenafil: A Case History. Org. Process Res. Dev. 2000, 4, 17–22. (Provides general principles of stereochemical control in related enamine intermediates). View Source
